molecular formula C13H9ClFNO2 B5867853 N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide

N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide

Cat. No. B5867853
M. Wt: 265.67 g/mol
InChI Key: ITDUADYMCKVROO-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide, also known as CF3, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CF3 is a synthetic compound that belongs to the acrylamide family and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide is still not fully understood, but studies have shown that the compound acts on various cellular pathways. N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has been found to inhibit the activity of certain enzymes, which could explain its anti-cancer and anti-inflammatory properties. In addition, N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has been shown to modulate the activity of certain receptors in the brain, which could explain its neuroprotective effects.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, which could lead to a decrease in the production of inflammatory mediators. In addition, N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has been found to modulate the activity of certain receptors in the brain, which could lead to a decrease in neuronal damage. N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has also been found to have anti-angiogenic properties, which could explain its potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has several advantages for lab experiments. The compound is relatively easy to synthesize, making it readily available for research. N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has also been found to have low toxicity, making it a safe compound to use in experiments. However, N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has some limitations for lab experiments. The compound is not very water-soluble, which could limit its use in certain experiments. In addition, N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has a short half-life, which could make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide. One area of research could be the development of N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide derivatives with improved solubility and longer half-life. Another area of research could be the study of N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Finally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide and its potential as a therapeutic agent.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, the compound also has some limitations, including its low water solubility and short half-life. Further research is needed to fully understand the potential of N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide involves the reaction of 3-chloro-4-fluoroaniline with 2-furylacrylic acid in the presence of a catalyst. The reaction yields N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide as a white crystalline solid, which can be purified through recrystallization. The synthetic method for N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide is relatively straightforward, making it a viable compound for further research.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has been studied extensively for its potential as a therapeutic agent. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(E)-N-(3-chloro-4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c14-11-8-9(3-5-12(11)15)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDUADYMCKVROO-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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